molecular formula C12H17ClN2O2 B14038387 (R)-Ethyl 4-(sec-butylamino)-6-chloronicotinate

(R)-Ethyl 4-(sec-butylamino)-6-chloronicotinate

Katalognummer: B14038387
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: XKLZDWBVWPXCPG-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Ethyl 4-(sec-butylamino)-6-chloronicotinate is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its unique structure, which includes an ethyl ester group, a sec-butylamino group, and a chloronicotinate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 4-(sec-butylamino)-6-chloronicotinate typically involves the reaction of 4-chloro-6-nitro-nicotinic acid with sec-butylamine, followed by esterification with ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

®-Ethyl 4-(sec-butylamino)-6-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-Ethyl 4-(sec-butylamino)-6-chloronicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of ®-Ethyl 4-(sec-butylamino)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4-(tert-butylamino)-6-chloronicotinate
  • Methyl 4-(sec-butylamino)-6-chloronicotinate
  • Propyl 4-(sec-butylamino)-6-chloronicotinate

Uniqueness

®-Ethyl 4-(sec-butylamino)-6-chloronicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Eigenschaften

Molekularformel

C12H17ClN2O2

Molekulargewicht

256.73 g/mol

IUPAC-Name

ethyl 4-[[(2R)-butan-2-yl]amino]-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H17ClN2O2/c1-4-8(3)15-10-6-11(13)14-7-9(10)12(16)17-5-2/h6-8H,4-5H2,1-3H3,(H,14,15)/t8-/m1/s1

InChI-Schlüssel

XKLZDWBVWPXCPG-MRVPVSSYSA-N

Isomerische SMILES

CC[C@@H](C)NC1=CC(=NC=C1C(=O)OCC)Cl

Kanonische SMILES

CCC(C)NC1=CC(=NC=C1C(=O)OCC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.